molecular formula C19H17ClF2N6O B1139195 AR-C102222 (hydrochloride)

AR-C102222 (hydrochloride)

Cat. No. B1139195
M. Wt: 418.8 g/mol
InChI Key: FJFMOBYDHGJDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-C102222 (hydrochloride) is a potent, competitive, orally active, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has shown significant antinociceptive (pain-relieving) and anti-inflammatory activities, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .

Scientific Research Applications

AR-C102222 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of inducible nitric oxide synthase and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of nitric oxide in biological systems, particularly in inflammation and pain pathways.

    Medicine: Investigated for its potential therapeutic applications in conditions involving excessive nitric oxide production, such as inflammatory diseases and certain types of pain.

    Industry: Utilized in the development of new anti-inflammatory and analgesic drugs .

Mechanism of Action

AR-C102222 (hydrochloride) exerts its effects by selectively inhibiting inducible nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes. By inhibiting this enzyme, AR-C102222 (hydrochloride) reduces the production of nitric oxide, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the nitric oxide signaling pathway and related inflammatory mediators .

Similar Compounds:

    Aminoguanidine: Another selective inhibitor of inducible nitric oxide synthase.

    L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide synthase.

    1400W: A highly selective inhibitor of inducible nitric oxide synthase.

Comparison: AR-C102222 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of inducible nitric oxide synthase. Compared to other similar compounds, it offers a more targeted approach with fewer off-target effects, making it a valuable tool in both research and potential therapeutic applications .

Safety and Hazards

AR-C102222 hydrochloride is considered hazardous. It may be corrosive to metals and cause skin irritation and serious eye damage . It’s also noted that it should not be used for therapeutic purposes and cannot be sold to patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-C102222 (hydrochloride) involves the formation of a quinazolinamine structure. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the following steps:

  • Formation of the quinazolinamine core through cyclization reactions.
  • Introduction of functional groups to enhance selectivity and potency.
  • Conversion to the hydrochloride salt form to improve solubility and stability.

Industrial Production Methods: Industrial production methods for AR-C102222 (hydrochloride) are not publicly disclosed in detail. Generally, large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, followed by rigorous purification processes to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: AR-C102222 (hydrochloride) primarily undergoes reactions typical of quinazolinamine derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these reactions aim to modify the compound to study structure-activity relationships or to develop new derivatives with improved properties .

properties

IUPAC Name

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFMOBYDHGJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.